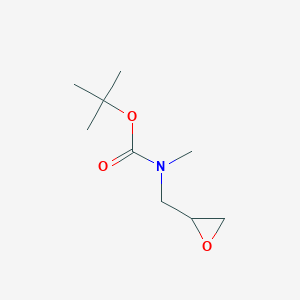

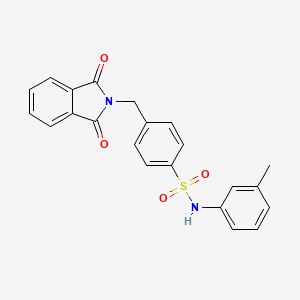

![molecular formula C12H18O4 B2488182 (3R,3aR,6R,6aR)-3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan CAS No. 103536-97-6](/img/structure/B2488182.png)

(3R,3aR,6R,6aR)-3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hexahydrofurofuran derivatives, including the specified configuration, are important in synthetic organic chemistry due to their potential as key intermediates in the synthesis of complex molecules, including pharmaceuticals. Their unique structural features allow for diverse chemical reactivity and applications in stereoselective synthesis.

Synthesis Analysis

The synthesis of hexahydrofurofuran derivatives often involves stereoselective methods to achieve the desired configuration. For instance, Ghosh et al. (2006) reported a stereoselective anti-Aldol route to a closely related derivative, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, highlighting the importance of achieving high enantiomeric excess through ester-derived titanium enolate based anti-Aldol reactions (Ghosh, Li, & Perali, 2006).

Molecular Structure Analysis

The molecular structure of hexahydrofurofuran derivatives is characterized by the presence of multiple stereocenters, which significantly influence their chemical reactivity and physical properties. The precise arrangement of atoms within these molecules is critical for their function, especially in applications requiring high stereochemical control.

Chemical Reactions and Properties

Hexahydrofurofuran derivatives undergo a variety of chemical reactions, leveraging their functional groups for further transformations. These reactions include, but are not limited to, photochemical additions, hydrogenations, and cycloadditions, as demonstrated in the synthesis of related compounds for HIV protease inhibitors (Ghosh, Leshchenko, & Noetzel, 2004).

Applications De Recherche Scientifique

HIV Protease Inhibitors

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a variant of the compound , is a crucial component in several HIV protease inhibitors, including the highly important drug darunavir. Studies demonstrate its synthesis and application in creating effective treatments for HIV/AIDS. Notably, a stereoselective synthesis method with high enantiomeric excess (>99%) has been developed for this compound, highlighting its significance in antiviral therapies (Ghosh, Li, & Perali, 2006). Additionally, an asymmetric one-pot synthesis approach for this compound has been developed, emphasizing its role in the production of HIV protease inhibitors (Sevenich et al., 2017).

Maxillofacial Reconstruction

In the field of maxillofacial reconstruction, a specific derivative of (3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan has been synthesized for potential application. This polymer, ideal for bone repair due to its mechanical stability and biocompatibility, can be 3D printed for reconstructing complex craniofacial defects (Owji et al., 2020).

Biomass Conversion

The compound's derivatives have been studied in the context of biomass conversion, where furanic compounds like 2,5-bis(hydroxymethyl)furan (derived from hexahydrofuro[2,3-b]furan) play a significant role in the synthesis of biobased polymers and fuels. These studies explore the catalytic reduction of biomass-derived furanic compounds, aiming to develop sustainable and efficient methods for producing valuable chemicals from renewable resources (Nakagawa, Tamura, & Tomishige, 2013).

Mécanisme D'action

Target of Action

It is known that the compound is a functionalized fused bis-tetrahydrofuran , which suggests it may interact with biological targets that have affinity for this class of compounds.

Mode of Action

The compound is a functionalized fused bis-tetrahydrofuran , and its interaction with its targets could involve the allyloxy groups and the tetrahydrofuran rings

Propriétés

IUPAC Name |

(3R,3aR,6R,6aR)-3,6-bis(prop-2-enoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-3-5-13-9-7-15-12-10(14-6-4-2)8-16-11(9)12/h3-4,9-12H,1-2,5-8H2/t9-,10-,11-,12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRMGOPLYBDBLB-DDHJBXDOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1COC2C1OCC2OCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCO[C@@H]1CO[C@H]2[C@@H]1OC[C@H]2OCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,3aR,6R,6aR)-3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

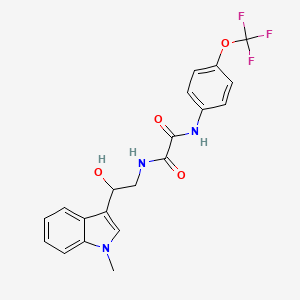

![2-[4-Methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2488099.png)

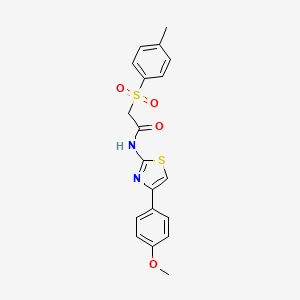

![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2488100.png)

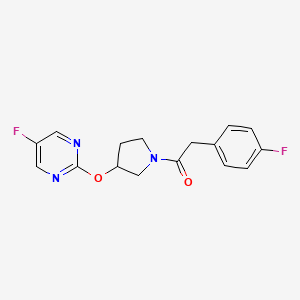

![(NE)-N-(pyrazolo[1,5-a]pyrimidin-6-ylmethylidene)hydroxylamine](/img/structure/B2488107.png)

![N-[(5-{[(phenylcarbamoyl)methyl]sulfanyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2488108.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2488112.png)

![6-Pyridin-3-yl-3-azabicyclo[4.1.0]heptane;dihydrochloride](/img/structure/B2488114.png)

![N-benzo[e][1,3]benzothiazol-2-yl-3-bromobenzamide](/img/structure/B2488116.png)